molecular formula C15H16N4O5S B11050675 3-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-pyrazole-5-carbohydrazide

3-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11050675
M. Wt: 364.4 g/mol
InChI Key: SAUZTTRSHDPBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~6~-[(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)CARBONYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONOHYDRAZIDE is a complex organic compound that features a unique combination of a cyclopropyl group, a pyrazole ring, and a benzodioxine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~6~-[(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)CARBONYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONOHYDRAZIDE typically involves multi-step organic reactions. One common approach starts with the preparation of 3-amino-5-cyclopropyl-1H-pyrazole, which is then subjected to various functionalization steps to introduce the benzodioxine and sulfonohydrazide groups . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N’~6~-[(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)CARBONYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N’~6~-[(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)CARBONYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONOHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’~6~-[(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)CARBONYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~6~-[(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)CARBONYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONOHYDRAZIDE is unique due to its combination of a cyclopropyl group, a pyrazole ring, and a benzodioxine moiety. This structural arrangement imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H16N4O5S

Molecular Weight

364.4 g/mol

IUPAC Name

5-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-pyrazole-3-carbohydrazide

InChI

InChI=1S/C15H16N4O5S/c20-15(12-8-11(16-17-12)9-1-2-9)18-19-25(21,22)10-3-4-13-14(7-10)24-6-5-23-13/h3-4,7-9,19H,1-2,5-6H2,(H,16,17)(H,18,20)

InChI Key

SAUZTTRSHDPBQO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)NNS(=O)(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.